Methyl 2-fluoro-4-phenylbenzoate

Descripción general

Descripción

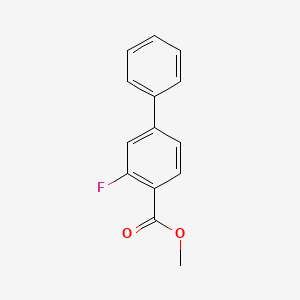

Methyl 2-fluoro-4-phenylbenzoate is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atom in the benzene ring is substituted by a fluorine atom at the 2-position and a phenyl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-phenylbenzoate can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under an inert atmosphere.

Another method involves the esterification of 2-fluoro-4-phenylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound often employs continuous-flow processes to enhance efficiency and yield. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant flow rates . This method minimizes the risk of side reactions and improves the overall safety and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-fluoro-4-phenylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-fluoro-4-phenylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-fluoro-4-phenylbenzyl alcohol, using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide.

Major Products

Oxidation: 2-fluoro-4-phenylbenzoic acid.

Reduction: 2-fluoro-4-phenylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 2-fluoro-4-phenylbenzoate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of methyl 2-fluoro-4-phenylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its potential antimicrobial activity could involve the inhibition of bacterial enzymes essential for cell wall synthesis . The exact pathways and molecular targets are still under investigation and may vary depending on the specific biological context.

Comparación Con Compuestos Similares

Methyl 2-fluoro-4-phenylbenzoate can be compared with other similar compounds, such as methyl 4-fluoro-2-phenylbenzoate and methyl 2-chloro-4-phenylbenzoate . These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The presence of different substituents can significantly influence their chemical reactivity, physical properties, and biological activities.

Similar Compounds

Methyl 4-fluoro-2-phenylbenzoate: Similar structure but with the fluorine atom at the 4-position.

Methyl 2-chloro-4-phenylbenzoate: Similar structure but with a chlorine atom instead of fluorine at the 2-position.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities open up possibilities for pharmaceutical and agrochemical applications. Further research is needed to fully explore its capabilities and develop new applications.

Actividad Biológica

Methyl 2-fluoro-4-phenylbenzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its interactions, mechanisms of action, and potential applications in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may modulate biochemical pathways, influencing cellular processes such as apoptosis, cell proliferation, and enzyme activity.

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways, potentially leading to its anticancer and antimicrobial effects.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, possibly by disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes .

- Anticancer Properties : Research has demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The structure-activity relationship suggests that the presence of the fluoro group enhances its potency against these cell lines .

Antimicrobial Effects

A study evaluating the antimicrobial properties of this compound revealed significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| HeLa | 15.0 |

| MCF-7 | 10.0 |

The lower IC50 values indicate a higher potency for this compound in inhibiting cell growth, particularly in MCF-7 cells .

Case Studies

- Case Study on Anticancer Effects : A recent investigation into novel benzophenone analogs, which include derivatives of this compound, demonstrated enhanced anti-proliferative effects compared to structurally similar compounds lacking fluorine substitutions. The study emphasized that fluorination significantly boosts anticancer activity through improved binding affinity to target proteins involved in tumor growth regulation .

- Antimicrobial Efficacy : Another study focused on the antimicrobial potential of various benzoate derivatives, including this compound, highlighted its effectiveness against resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Propiedades

IUPAC Name |

methyl 2-fluoro-4-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQRIRYZDZRVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.